![molecular formula C9H20O B2404579 (2S)-2,6-dimethylheptan-1-ol CAS No. 79397-71-0](/img/structure/B2404579.png)
(2S)-2,6-dimethylheptan-1-ol
Overview
Description
This typically includes the compound’s molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s state at room temperature (solid, liquid, gas), color, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Chemical properties may include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Synthesis and Conversion in Pheromone Research
A study by Nakamura & Mori (2000) involved the synthesis of both (2R,6R)- and (2S,6S)-isomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether. These were then converted into enantiomers of various compounds, which are components of the sex pheromone of the apple leafminer, Lyonetia prunifoliella (Nakamura & Mori, 2000).
Synthesis of Vitamin E Component
The study by Ziarani, Chěnevert, & Badiei (2007) demonstrates the synthesis of the C14 side chain of α-Tocopherol, a form of Vitamin E, using 2,6-dimethylhepta-1,6-diene. This process highlights the potential of (2S)-2,6-dimethylheptan-1-ol in vitamin synthesis (Ziarani et al., 2007).
Molecular Structure and Hydrogen Bond Analysis
Research by Sayyar et al. (2021) on the molecular structure, hydrogen bond strength, and infrared Fourier transform vibrational assignment of 2,6-dimethylheptane-3,5-dione provides insights into the properties of compounds related to (2S)-2,6-dimethylheptan-1-ol. This research is vital for understanding the molecular interactions and properties of such compounds (Sayyar et al., 2021).
Biochemical and Ecological Studies
The work of Jüttner & Watson (2007) on the biochemical and ecological control of geosmin and 2-Methylisoborneol in source waters provides a broader perspective on the ecological implications and control measures for compounds related to (2S)-2,6-dimethylheptan-1-ol (Jüttner & Watson, 2007).
Catalytic Reactions and Conversion Processes
A study by Jung et al. (2000) explores the transformation of enol acetates or ketones into chiral acetates through multistep reactions catalyzed by a lipase and a ruthenium complex. This research demonstrates the catalytic potential of (2S)-2,6-dimethylheptan-1-ol in chemical transformations (Jung et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2,6-dimethylheptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYIBFNZRWQGNB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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